molecular formula C17H17ClN2O2 B2781121 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide CAS No. 1119254-76-0

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide

Cat. No. B2781121
CAS RN: 1119254-76-0
M. Wt: 316.79
InChI Key: WIVCPECVCIGDHE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are known for their ability to modulate the activity of the Janus kinase family of enzymes. These enzymes play a crucial role in the signaling pathways that regulate immune responses, making CP-690,550 a promising candidate for the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that regulate immune responses. Specifically, it targets Janus kinase 3, which is involved in the signaling pathways that activate T and B cells. By inhibiting Janus kinase 3, 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide reduces the activation of these immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the proliferation of T and B cells, leading to a reduction in autoantibody production.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide for lab experiments is its specificity for Janus kinase 3. This allows researchers to selectively target this enzyme and study its effects on immune responses. However, one limitation of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide is its potential for off-target effects, as it may also inhibit other Janus kinases at higher concentrations.

Future Directions

There are several potential future directions for research on 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide. One area of interest is its potential for the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective Janus kinase inhibitors that can target specific isoforms of the enzyme. Finally, there is also interest in studying the long-term effects of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide on immune function and the potential for immunosuppression.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide involves several steps, starting with the reaction of 2-chloro-4-pyridinecarboxylic acid with cyclopentanol to form the corresponding ester. The ester is then reacted with 4-bromoanisole in the presence of a palladium catalyst to yield the intermediate product. Finally, the intermediate is treated with 4-aminophenol and a coupling reagent to produce the desired product.

Scientific Research Applications

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its ability to modulate the activity of Janus kinases makes it a promising candidate for these indications, as Janus kinases are known to play a key role in the regulation of immune responses.

properties

IUPAC Name

2-chloro-N-(4-cyclopentyloxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-16-11-12(9-10-19-16)17(21)20-13-5-7-15(8-6-13)22-14-3-1-2-4-14/h5-11,14H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVCPECVCIGDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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